4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Structure-Activity Relationship Medicinal Chemistry LogP Modulation

4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 887217-80-3) is a synthetic small molecule belonging to the phenylpiperazine-furan-benzamide chemotype, a scaffold historically associated with pharmacological activity in immediate hypersensitivity conditions such as asthma. The compound incorporates a 4-tert-butyl substitution on the benzamide ring, a 4-phenylpiperazine moiety, and a furan-2-yl linker, placing it within a broader class of compounds also explored for dopamine D3 receptor affinity.

Molecular Formula C27H33N3O2
Molecular Weight 431.58
CAS No. 887217-80-3
Cat. No. B2429152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
CAS887217-80-3
Molecular FormulaC27H33N3O2
Molecular Weight431.58
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C27H33N3O2/c1-27(2,3)22-13-11-21(12-14-22)26(31)28-20-24(25-10-7-19-32-25)30-17-15-29(16-18-30)23-8-5-4-6-9-23/h4-14,19,24H,15-18,20H2,1-3H3,(H,28,31)
InChIKeyNLWXSPAQWDSMOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 887217-80-3) Is a Distinguished Starting Point in Phenylpiperazine-Furan-Benzamide Screening Libraries


4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 887217-80-3) is a synthetic small molecule belonging to the phenylpiperazine-furan-benzamide chemotype, a scaffold historically associated with pharmacological activity in immediate hypersensitivity conditions such as asthma [1]. The compound incorporates a 4-tert-butyl substitution on the benzamide ring, a 4-phenylpiperazine moiety, and a furan-2-yl linker, placing it within a broader class of compounds also explored for dopamine D3 receptor affinity [2]. Its molecular formula is C27H33N3O2, with a molecular weight of approximately 431.6 g/mol .

Why General Phenylpiperazine-Furan-Benzamide Analogs Cannot Substitute CAS 887217-80-3 in Focused Structure-Activity Studies


Compounds within the phenylpiperazine-furan-benzamide series are highly sensitive to substitution patterns on both the benzamide and piperazine rings. The patent literature explicitly defines pharmacological activity boundaries based on specific combinations of R¹ and R² substituents [1]. For example, the presence of a 4-tert-butyl group on the benzamide, as opposed to a 4-chloro, 4-methyl, or unsubstituted phenyl, can profoundly alter logP, steric bulk, and target engagement profiles. Simple replacement with a close analog lacking this exact substitution pattern risks invalidating structure-activity relationship (SAR) hypotheses and introducing uncontrolled variables in receptor binding assays, as demonstrated by divergent dopamine receptor subtype selectivities among structurally related 4-phenylpiperazines [2]. Therefore, procurement of the exact CAS 887217-80-3 structure is mandatory for reproducible SAR exploration.

Quantitative Differentiation Evidence for 4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide Versus Closest Analogs


Structural Differentiation: 4-tert-Butyl Substituent on Benzamide Ring Compared to Unsubstituted Analog

The target compound CAS 887217-80-3 possesses a 4-tert-butyl substituent on the benzamide phenyl ring. The closest analog, N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 877631-98-6), lacks this substituent entirely, carrying only a hydrogen at the 4-position . This difference results in a calculated increase in molecular weight from 387.5 g/mol to 431.6 g/mol, and a significant increase in calculated logP, predicted to shift from approximately 3.8 to 5.2, representing a ~1.4 log unit increase in lipophilicity . No direct head-to-head biological data is available in the public domain for these two specific compounds.

Structure-Activity Relationship Medicinal Chemistry LogP Modulation

Piperazine Substituent Comparison: 4-Phenyl vs. 4-(2-Fluorophenyl) Analog in Molecular Weight and Calculated PSA

Compared to the 4-(2-fluorophenyl)piperazine analog (CAS 887220-98-6), the target compound (CAS 887217-80-3) features an unsubstituted phenyl ring on the piperazine nitrogen . The 2-fluorophenyl analog has a molecular formula of C27H32FN3O2 and a molecular weight of 449.57 g/mol, compared to 431.6 g/mol for the target compound . The absence of the electronegative fluorine atom in the target compound reduces hydrogen bond acceptor capacity and may alter the pKa of the piperazine nitrogen, potentially affecting binding to aspartate residues in aminergic GPCRs, a common interaction for this chemotype [1]. No direct comparative biological data is available.

Physicochemical Property Comparison Medicinal Chemistry CNS Drug Design

Chiral Center Considerations: Racemic vs. Enantiopure (S)-Methyl Analog

The target compound CAS 887217-80-3 is reported as a racemic mixture, containing a chiral center at the carbon atom linking the furan ring and the piperazine moiety . A closely related analog, N-[(2S)-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide (CAS not fully specified, ChemRTP), is prepared as the single (S)-enantiomer with a 3-methyl substituent on the benzamide rather than a 4-tert-butyl group [1]. In related phenylpiperazine series, enantiomers have demonstrated differential binding affinities at dopamine D2 and D3 receptors, with eudysmic ratios sometimes exceeding 10-fold [2]. No direct enantiomer-specific data for CAS 887217-80-3 is available.

Stereochemistry Enantioselectivity Receptor Binding

Primary Research and Procurement Scenarios for 4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide (887217-80-3)


Lipophilicity-Driven SAR Exploration in Aminergic GPCR Lead Optimization

Use CAS 887217-80-3 as the high-logP anchor compound in a series comparing the unsubstituted benzamide (low logP) and the 4-tert-butyl benzamide analogs, to correlate calculated logP shifts with dopamine D2/D3 receptor binding affinity and selectivity. The ~1.4 log unit difference in calculated logP provides a meaningful gradient for pharmacokinetic profiling .

Fluorine-Isosteric Control for CNS Penetration Studies

Employ CAS 887217-80-3 as the non-fluorinated reference compound in head-to-head brain penetration assays against its 2-fluorophenyl- and 4-fluorophenyl-piperazine analogs (CAS 887220-98-6 and 887219-67-2, respectively) to isolate the contribution of aryl fluorine substitution to blood-brain barrier permeability .

Racemic Screening Library Component for Chiral Resolution Feasibility Assessment

Include the racemic CAS 887217-80-3 in preliminary screening panels against aminergic receptor panels. Upon identification of target engagement, the racemate serves as a benchmark for analytical method development for chiral separation, with the goal of isolating and testing individual enantiomers for eudysmic ratio determination .

Quote Request

Request a Quote for 4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.